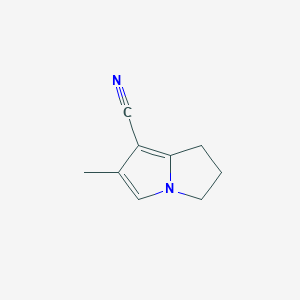
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures with a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is typically carried out in alcohols and can be catalyzed by various reagents . Another approach involves the use of proline and ninhydrin to generate azomethine ylides in situ, which then react with dialkyl acetylenedicarboxylates to form the desired pyrrolizine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolizine ring.
Reduction: Primary amines.
Substitution: Substituted pyrrolizine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some pyrrolizine derivatives act as kinase inhibitors by binding to the allosteric sites of the enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-6-methyl-1H-pyrrolizine-7-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Contains an additional oxygen atom in the ring structure.
2-Methyl-6,7-dihydro-5H-pyrrolizine-3-carbaldehyde: Similar bicyclic structure with different functional groups.
Uniqueness
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group at the 7-position and the methyl group at the 6-position can lead to distinct interactions with biological targets and different chemical behavior compared to other pyrrolizine derivatives.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-11-4-2-3-9(11)8(7)5-10/h6H,2-4H2,1H3 |
Clave InChI |
MSWAGDQZATUUQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2CCCC2=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
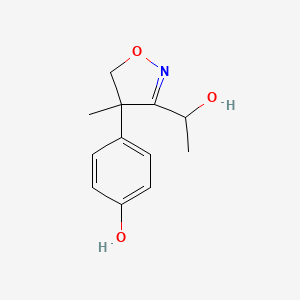
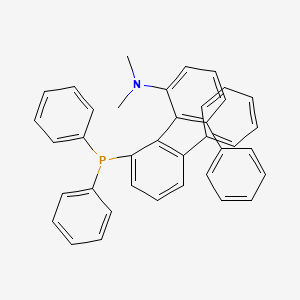
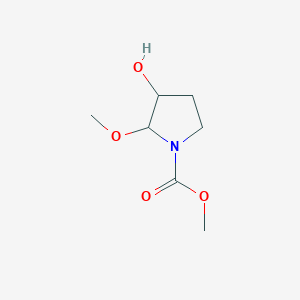
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)





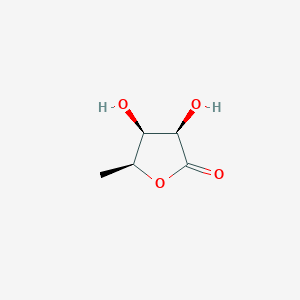
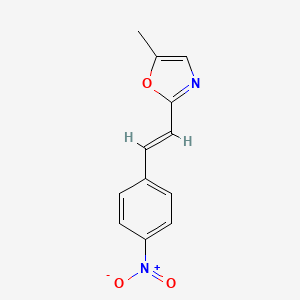
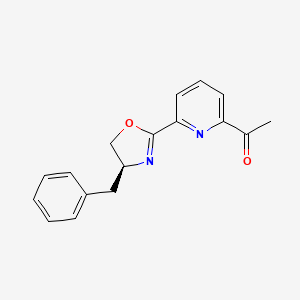
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
